molecular formula C12H12ClNO B1366222 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole CAS No. 521266-92-2

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

Cat. No. B1366222
M. Wt: 221.68 g/mol
InChI Key: CZFJTOSWONKWDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of “4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole” is 190.17 . The SMILES string representation of the molecule is ClCC(N=C(C1=CC=CC(C)=C1)O2)=C2C .


Physical And Chemical Properties Analysis

“4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole” is a solid substance . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

  • Scientific Field: Doping Control in Sports
    • Application Summary : The compound is used in the study of metabolite patterns of carbonic anhydrase inhibitors Brinzolamide and Dorzolamide . These inhibitors are prohibited in sports after systemic administration (ophthalmic permitted) only, thus, the analytical evidence for the administration route represents a desirable tool in doping controls .
    • Methods of Application : The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of these substances will be evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .
    • Results or Outcomes : Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . Additionally, it is well known that these substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety information pictogram is GHS07, and the signal word is "Warning" .

properties

IUPAC Name

4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFJTOSWONKWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408090
Record name 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

CAS RN

521266-92-2
Record name 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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